BenchChemオンラインストアへようこそ!

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone

Lipophilicity Drug-likeness Permeability

The target compound is a synthetic small molecule (MW 311.4 g/mol) composed of a 1,2,4-oxadiazole core bearing a phenyl group at position 3, an azetidine ring at position 5, and a thiophene-2-carbonyl substituent on the azetidine nitrogen. First recorded in chemical databases in 2010, it is primarily distributed as a research-grade building block with a vendor-reported purity of ≥95%.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 1251688-45-5
Cat. No. B2815508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone
CAS1251688-45-5
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C16H13N3O2S/c20-16(13-7-4-8-22-13)19-9-12(10-19)15-17-14(18-21-15)11-5-2-1-3-6-11/h1-8,12H,9-10H2
InChIKeyMPHTZSNKIVEUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone (CAS 1251688-45-5): Structural Identity and Physicochemical Baseline for Procurement Decisions


The target compound is a synthetic small molecule (MW 311.4 g/mol) composed of a 1,2,4-oxadiazole core bearing a phenyl group at position 3, an azetidine ring at position 5, and a thiophene-2-carbonyl substituent on the azetidine nitrogen [1]. First recorded in chemical databases in 2010, it is primarily distributed as a research-grade building block with a vendor-reported purity of ≥95% . The compound belongs to the broader class of 1,2,4-oxadiazoles azetidine derivatives that have been described in patent literature as modulators of sphingosine-1-phosphate (S1P) receptors, a target class implicated in autoimmune and inflammatory disease pathways [2]. However, this specific molecule has no publicly reported in vitro bioactivity data or in vivo pharmacological profile, and its selection value rests on its distinct structural features and physicochemical properties relative to closely related analogs.

Why (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone Cannot Be Trivially Replaced by In-Class Analogs


Within the 3-phenyl-1,2,4-oxadiazole azetidine series, the nature of the N-acyl substituent on the azetidine ring is a critical determinant of molecular recognition at S1P receptor subtypes. Patent structure–activity relationship (SAR) disclosures indicate that aryl, heteroaryl, and alkyl variations at this position yield distinct S1P1 agonist potency, selectivity, and pharmacokinetic profiles [1]. The thiophene-2-carbonyl moiety in the target compound introduces a sulfur-containing, π-excessive heterocycle with different electronic character, hydrogen-bond acceptor capacity, and lipophilicity compared to phenyl, chlorophenyl, or indole analogs [2]. These physicochemical differences can translate into altered solubility, metabolic stability, and off-target liability. Consequently, substituting the thiophene-2-carbonyl group with another acyl moiety—even within the same patent class—cannot be assumed to preserve biological activity or assay behavior without direct experimental validation.

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone: Head-to-Head Physicochemical and Structural Differentiation Evidence


Lipophilicity Comparison: Thiophene-2-carbonyl Analog vs. Phenyl Analog

The target compound exhibits a computed XLogP3-AA value of 2.8 [1], which is approximately 0.7 log units lower than the estimated value for the phenyl-substituted analog (estimated XLogP ~3.5 based on the absence of the sulfur heteroatom and corresponding reduction in polar surface area) [2]. The lower logP of the target compound is attributable to the thiophene sulfur atom, which increases polar surface area and hydrogen-bond acceptor count (5 vs. an estimated 4 for the phenyl analog). This difference is within a range known to affect aqueous solubility, passive membrane permeability, and CYP450 metabolic liability. NOTE: The comparator XLogP is estimated from structural principles and PubChem computed descriptors for analogous phenyl-substituted oxadiazoles; no experimental logP or logD measurement has been reported for either compound.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity Differentiates Thiophene from Phenyl and Indole Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms, contributed by the oxadiazole ring nitrogens/oxygen, the amide carbonyl, and the thiophene sulfur [1]. By contrast, the phenyl-substituted analog is predicted to have 4 HBA atoms (the thiophene sulfur is absent), and the indole-substituted analog (1H-indol-2-yl variant) is predicted to have 5 HBA atoms but with a different spatial arrangement due to the indole NH donor. The thiophene sulfur provides a soft, polarizable acceptor that can engage in sulfur–π and chalcogen-bonding interactions not available to phenyl analogs [2]. Hydrogen-bond donor count is zero for all three analogs, meaning solubility is driven entirely by acceptor capacity.

Hydrogen bonding Molecular recognition Solubility

Rotatable Bond Count and Conformational Flexibility Relative to Bulkier Analogs

The target compound has 3 rotatable bonds as computed by PubChem [1]. This is identical to the phenyl analog but lower than the indole analog (estimated 4 rotatable bonds due to the indole–carbonyl linkage) and the 3,3-diphenylpropan-1-one analog (estimated 5 rotatable bonds). Fewer rotatable bonds are generally associated with lower entropic penalty upon target binding and higher ligand efficiency [2]. The constrained geometry of the thiophene-2-carbonyl group, with the carbonyl directly attached to the thiophene C2 position, restricts conformational freedom relative to the 3-phenylpropan-1-one analog, which contains a two-carbon spacer.

Conformational flexibility Entropy Binding affinity

Vendor-Reported Purity as a Procurement Decision Metric

The target compound is available from commercial vendors with a reported purity of ≥95% (typically by HPLC) . This is consistent with the purity range offered for structurally analogous 3-phenyl-1,2,4-oxadiazole azetidine building blocks, which generally span 95–98% . For research applications where trace impurities could confound biological assay results (e.g., S1P receptor agonism screens where minor contaminants may exhibit potent receptor activity), procurement of the highest available purity grade and independent analytical verification (NMR, LCMS) are recommended. No comparative impurity profiling data are publicly available for this compound versus its analogs.

Purity Reproducibility Quality control

S1P Receptor Class Membership as an Indicator of Biological Space Relevance

The target compound falls within the Markush structure of US Patent 9,187,437, which claims 1,2,4-oxadiazoles azetidine derivatives as sphingosine-1-phosphate (S1P) receptor modulators [1]. The patent describes compounds that exhibit S1P receptor agonist or antagonist activity and are proposed for treating autoimmune and inflammatory conditions. No specific IC50, EC50, or selectivity data are reported for the target compound itself. However, the patent SAR indicates that variations in the N-acyl substituent (including thiophene, phenyl, and other heteroaryl groups) produce different potency and selectivity profiles across S1P1–S1P5 subtypes [2]. The thiophene-2-carbonyl group is explicitly covered within the patent claims, distinguishing it from non-heteroaryl analogs that may have different receptor subtype selectivity.

S1P receptor Immunomodulation Patent SAR

Molecular Weight and Ligand Efficiency Potential vs. Higher-MW Analogs

With a molecular weight of 311.4 g/mol [1], the target compound is significantly smaller than several closely related analogs disclosed in the patent literature: the 3,3-diphenylpropan-1-one analog (MW ~409 g/mol), the 2,1,3-benzothiadiazole-5-carbonyl analog (MW ~375 g/mol), and the indole-2-carbonyl analog (MW ~344 g/mol) [2]. Lower molecular weight is generally associated with higher ligand efficiency indices (LE = 1.4 × pIC50 / heavy atom count) and improved compliance with fragment-based drug discovery guidelines (Rule of Three). The target compound contains 22 heavy atoms, placing it near the upper boundary of fragment-like space (≤300 Da, ≤18 heavy atoms) but well below typical lead-like thresholds (≤450 Da).

Ligand efficiency Fragment-like properties Lead optimization

Prioritized Research and Procurement Scenarios for (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone


Building Block for S1P Receptor Modulator SAR Libraries

Given its explicit coverage in S1P receptor modulator patents [1], the compound serves as a key intermediate for generating focused libraries exploring thiophene-containing azetidinyl oxadiazoles. Its distinct lipophilicity (XLogP = 2.8) and hydrogen-bond acceptor profile relative to phenyl and indole analogs make it a valuable diversity point in lead optimization campaigns targeting S1P1 agonism for autoimmune indications.

Physicochemical Probe for Sulfur-Mediated Molecular Recognition Studies

The thiophene sulfur introduces unique electronic features—polarizability and potential for sulfur–π and chalcogen-bonding interactions [2]—that differentiate this compound from phenyl and other carbocyclic analogs. It is suitable for biophysical studies (SPR, ITC, X-ray crystallography) aimed at quantifying the contribution of sulfur-mediated contacts to ligand–protein binding thermodynamics.

Reference Standard for Chromatographic Method Development

With a vendor-reported purity of ≥95% and a well-characterized SMILES/InChIKey [3], the compound can function as a retention time marker or system suitability standard in reversed-phase HPLC and LCMS methods developed for oxadiazole-containing compound libraries. Its moderate logP (2.8) ensures elution within typical gradient ranges, aiding method transferability.

Computational Chemistry Benchmark for LogP and Solubility Predictions

The compound's computed logP (2.8) and heavy atom count (22) place it in a region where in silico prediction algorithms often diverge. It can serve as a test case for benchmarking logP, aqueous solubility, and permeability prediction models, particularly those handling sulfur-containing heterocycles, which are underrepresented in many training sets [4].

Quote Request

Request a Quote for (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.